molecular formula C14H18N2O4 B506469 N-cyclopentyl-4-ethoxy-3-nitrobenzamide

N-cyclopentyl-4-ethoxy-3-nitrobenzamide

Cat. No.: B506469
M. Wt: 278.3g/mol
InChI Key: STYWSJOIKFTBOY-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-ethoxy-3-nitrobenzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen, an ethoxy substituent at the para position (C4), and a nitro group at the meta position (C3) of the benzoyl ring.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.3g/mol

IUPAC Name

N-cyclopentyl-4-ethoxy-3-nitrobenzamide

InChI

InChI=1S/C14H18N2O4/c1-2-20-13-8-7-10(9-12(13)16(18)19)14(17)15-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,15,17)

InChI Key

STYWSJOIKFTBOY-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Nitro Group Position : The meta-nitro group in this compound contrasts with para-nitro substituents in analogs like N-(3-chlorophenethyl)-4-nitrobenzamide. This positional difference may alter electronic effects (e.g., electron-withdrawing strength) and intermolecular interactions .
  • Ethoxy vs. Chloro/Methoxy : The ethoxy group at C4 could enhance solubility in polar solvents compared to chloro (N-(3-chlorophenethyl)-4-nitrobenzamide) or methoxy groups (N-(2-methoxyethyl)-4-methylbenzamide) .
  • Cyclopentyl vs.

Spectroscopic and Crystallographic Comparisons

  • NMR Data : While 1H NMR for N,N-dimethyl-4-nitrobenzamide (3p) shows aromatic proton shifts at δ 8.3–7.8 ppm , the ethoxy group in this compound would likely produce distinct signals (e.g., δ 1.3–1.5 ppm for CH3 in ethoxy).
  • Crystallography : The planar benzamide core observed in 4-Nitro-N-(3-nitrophenyl)benzamide suggests that this compound may adopt a similar conformation, though the cyclopentyl group could disrupt crystal packing.

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